1,4-Anthracenedione, 2-(1-methylethoxy)-
Description
1,4-Anthracenedione, 2-(1-methylethoxy)-, is a synthetic anthraquinone derivative characterized by a 9,10-anthracenedione core substituted with a methylethoxy (isopropoxy) group at position 2 and ketone groups at positions 1 and 2. Anthraquinones are known for their planar aromatic structure, enabling DNA intercalation and redox activity, which underpin their roles in antitumor therapies and dye chemistry .
Properties
CAS No. |
89131-28-2 |
|---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-propan-2-yloxyanthracene-1,4-dione |
InChI |
InChI=1S/C17H14O3/c1-10(2)20-16-9-15(18)13-7-11-5-3-4-6-12(11)8-14(13)17(16)19/h3-10H,1-2H3 |
InChI Key |
FLGUVXZLKJMWCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=O)C2=CC3=CC=CC=C3C=C2C1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,4-Anthracenedione, 2-(1-methylethoxy)- typically involves the following methods:
Oxidation of Anthracene: This method uses chromium (VI) as the oxidant to convert anthracene into anthraquinone derivatives.
Friedel-Crafts Reaction: This involves the reaction of benzene with phthalic anhydride in the presence of aluminum chloride (AlCl3), producing substituted anthraquinones.
Diels-Alder Reaction: This method involves the reaction of naphthoquinone with butadiene, followed by oxidative dehydrogenation.
Chemical Reactions Analysis
1,4-Anthracenedione, 2-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction with copper can yield anthrone.
Common reagents used in these reactions include sulfuric acid, sodium chlorate, and copper. The major products formed from these reactions are various substituted anthraquinones and anthrones .
Scientific Research Applications
1,4-Anthracenedione, 2-(1-methylethoxy)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Anthracenedione, 2-(1-methylethoxy)- involves its interaction with molecular targets such as DNA topoisomerase II. This interaction leads to the inhibition of DNA replication and transcription, which is crucial for its anticancer properties . The compound also generates free radicals, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key anthraquinone derivatives are compared below based on substituents, antitumor activity, genotoxicity, and mechanisms:
Mechanistic and Pharmacokinetic Differences
- DNA Binding and Intercalation: Amino-substituted derivatives (e.g., HAQ, DHAQ) exhibit strong DNA binding (ΔTm shifts) and inhibit nucleic acid synthesis, yet antitumor efficacy may involve additional mechanisms like topoisomerase inhibition . The 2-isopropoxy group in the target compound may sterically hinder intercalation, reducing genotoxicity but possibly compromising potency.
- Metabolic Activation: HAQ requires metabolic activation for mutagenicity, while DHAQ’s hydroxyl groups enhance intrinsic genotoxicity . Anthracenediones with ether groups (e.g., 2-isopropoxy) may resist glucuronidation (UGT1A8 substrate) or undergo oxidative demethylation .
- Toxicity Profile : Bulky substituents like isopropoxy could mitigate acute toxicity (e.g., convulsions observed with bisalkylAAD) by altering tissue distribution . Mitoxantrone’s dihydroxy groups contribute to its lower cardiotoxicity compared to anthracyclines .
Physicochemical Properties
- Solubility: Parent 1,4-anthracenedione is water-insoluble .
- Stability : Ether linkages (e.g., isopropoxy) are less prone to oxidation than hydroxyl groups, enhancing metabolic stability .
Research Implications and Gaps
- Structure-Activity Relationships (SAR): The 2-position’s substitution pattern (e.g., isopropoxy vs. hydroxy/amino) critically impacts DNA interaction and toxicity.
- Synergistic Combinations : Mitoxantrone’s success in combination therapies suggests that 2-(1-methylethoxy)- derivatives could be tested with DNA-damaging agents or immune checkpoint inhibitors .
- Metabolic Profiling : Comparative studies on glucuronidation and oxidative metabolism (e.g., CYP450-mediated) are essential to optimize pharmacokinetics .
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